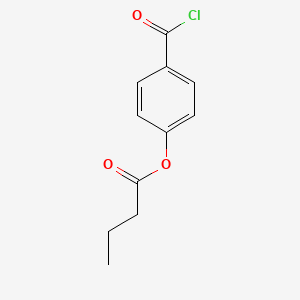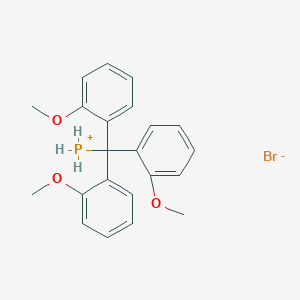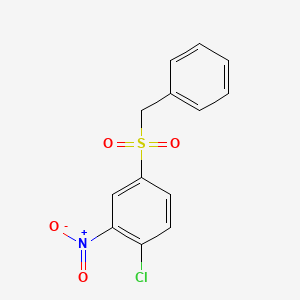
Benzamide, N-(hexahydro-1,3-benzodithiol-2-ylidene)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzamide, N-(hexahydro-1,3-benzodithiol-2-ylidene)- is a complex organic compound with a unique structure that includes a benzamide core and a hexahydro-1,3-benzodithiol-2-ylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N-(hexahydro-1,3-benzodithiol-2-ylidene)- typically involves the reaction of benzamide with hexahydro-1,3-benzodithiol-2-ylidene under specific conditions. One common method involves the use of an electrochemical synthesis approach, where benzoin is first synthesized from benzaldehyde and then amidated to form benzamide . This method is advantageous due to its mild reaction conditions and the use of environmentally friendly reagents.
Industrial Production Methods
Industrial production of this compound may involve large-scale electrochemical synthesis, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of ionic liquids as solvents and supporting electrolytes can enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
Benzamide, N-(hexahydro-1,3-benzodithiol-2-ylidene)- can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
Benzamide, N-(hexahydro-1,3-benzodithiol-2-ylidene)- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of Benzamide, N-(hexahydro-1,3-benzodithiol-2-ylidene)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This inhibition can disrupt metabolic pathways and lead to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Benzamide: The simplest amide derivative of benzoic acid.
N-hexylbenzamide: A derivative with a hexyl group attached to the nitrogen atom.
N-(2,3-dimethoxybenzyl)benzamide: A derivative with methoxy groups on the benzyl ring.
Uniqueness
Benzamide, N-(hexahydro-1,3-benzodithiol-2-ylidene)- is unique due to its hexahydro-1,3-benzodithiol-2-ylidene moiety, which imparts distinct chemical and biological properties. This structural feature differentiates it from other benzamide derivatives and contributes to its specific applications in research and industry .
Properties
CAS No. |
61145-03-7 |
|---|---|
Molecular Formula |
C14H15NOS2 |
Molecular Weight |
277.4 g/mol |
IUPAC Name |
N-(3a,4,5,6,7,7a-hexahydrobenzo[d][1,3]dithiol-2-ylidene)benzamide |
InChI |
InChI=1S/C14H15NOS2/c16-13(10-6-2-1-3-7-10)15-14-17-11-8-4-5-9-12(11)18-14/h1-3,6-7,11-12H,4-5,8-9H2 |
InChI Key |
SNKCXSKDDAXHPH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2C(C1)SC(=NC(=O)C3=CC=CC=C3)S2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Chloro-6-[4-methyl-2-(2-methylprop-2-en-1-yl)phenoxy]pyridazine](/img/structure/B14599119.png)
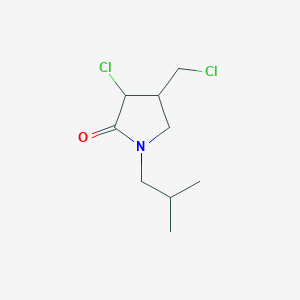

![(2S,3R)-3-Chloro-2-[(propan-2-yl)oxy]oxane](/img/structure/B14599146.png)

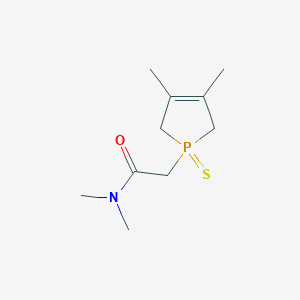
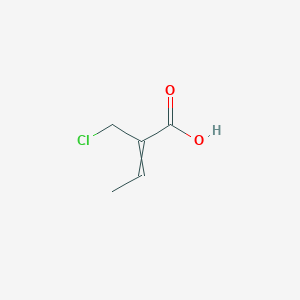
![2-[(2-Ethoxy-2-oxoethyl)sulfanyl]ethyl 2-methylprop-2-enoate](/img/structure/B14599168.png)
![Oxirane, [(3,5-dimethylphenoxy)methyl]-, (R)-](/img/structure/B14599174.png)
